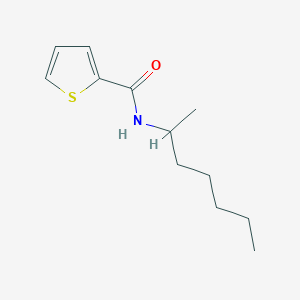
N-(heptan-2-yl)thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(heptan-2-yl)thiophene-2-carboxamide is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. This compound is characterized by the presence of a heptan-2-yl group attached to the nitrogen atom of the carboxamide functional group, which is in turn attached to the thiophene ring. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(heptan-2-yl)thiophene-2-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of thiophene-2-carboxylic acid with heptan-2-amine in the presence of a coupling reagent such as titanium tetrachloride (TiCl4) and a base like pyridine . The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can improve the sustainability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-(heptan-2-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4
Substitution: Electrophiles like halogens, sulfonyl chlorides
Major Products Formed
Oxidation: Thiophene sulfoxides, thiophene sulfones
Reduction: N-(heptan-2-yl)thiophene-2-amine
Substitution: Substituted thiophene derivatives
Aplicaciones Científicas De Investigación
N-(heptan-2-yl)thiophene-2-carboxamide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of N-(heptan-2-yl)thiophene-2-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of bacterial enzymes, thereby exerting antibacterial effects . Molecular docking studies can provide insights into the binding interactions between the compound and its targets .
Comparación Con Compuestos Similares
Similar Compounds
N-(4-methylpyridin-2-yl)thiophene-2-carboxamide: Known for its antibacterial activity against extended-spectrum β-lactamase producing Escherichia coli.
5-Bromo-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide: Exhibits similar biological activities and is synthesized using similar methods.
Uniqueness
N-(heptan-2-yl)thiophene-2-carboxamide is unique due to the presence of the heptan-2-yl group, which may impart distinct physicochemical properties and biological activities compared to other thiophene derivatives. Its specific structure allows for unique interactions with molecular targets, making it a valuable compound for various research applications .
Propiedades
Fórmula molecular |
C12H19NOS |
|---|---|
Peso molecular |
225.35 g/mol |
Nombre IUPAC |
N-heptan-2-ylthiophene-2-carboxamide |
InChI |
InChI=1S/C12H19NOS/c1-3-4-5-7-10(2)13-12(14)11-8-6-9-15-11/h6,8-10H,3-5,7H2,1-2H3,(H,13,14) |
Clave InChI |
FCLHURNQXYAFJF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(C)NC(=O)C1=CC=CS1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


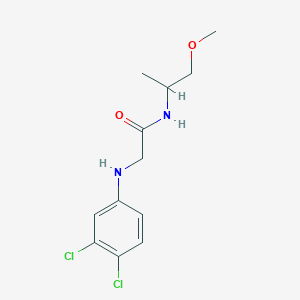
![2-[4-(acetyloxy)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid](/img/structure/B14911165.png)


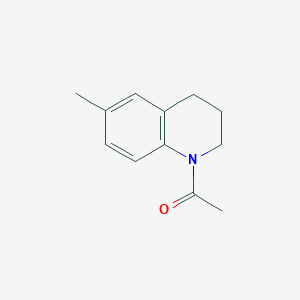

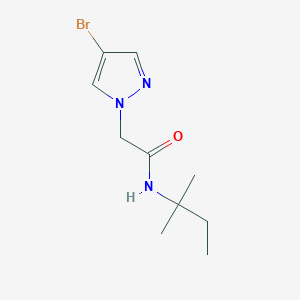


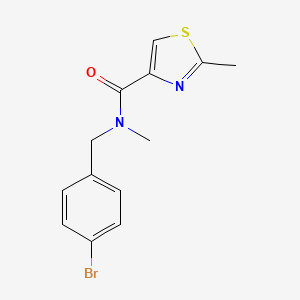
![Diphenyl(2'-(4-(trifluoromethyl)phenyl)-[1,1'-binaphthalen]-2-yl)phosphane](/img/structure/B14911201.png)
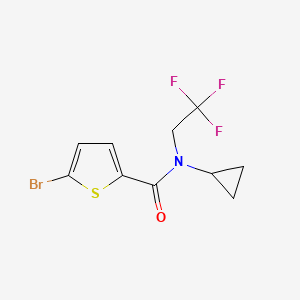

![4-[(15S)-10-(3-methoxyphenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]-N-(3-propan-2-yloxypropyl)benzamide](/img/structure/B14911212.png)
